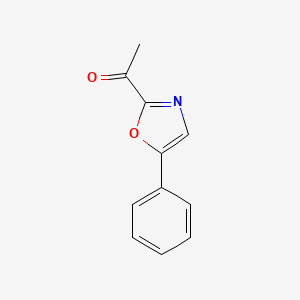

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenyl-1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUCIYOXGVBUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 One and Its Derivatives

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-one. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, the chemical environment of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl, phenyl, and oxazole (B20620) ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic peaks for the acetyl methyl group, the carbonyl carbon, and the carbons of the phenyl and oxazole rings. The chemical shifts for carbons in the oxazole ring are typically observed in the range of 124-161 ppm. rsc.org

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the assignments made in ¹H and ¹³C NMR spectra. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the acetyl group and the oxazole ring, and the phenyl group's position at C5 of the oxazole.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.7 | Singlet | ~26 |

| -C=O (acetyl) | - | - | ~186 |

| C2 (oxazole) | - | - | ~160 |

| C4 (oxazole) | ~7.8 | Singlet | ~126 |

| C5 (oxazole) | - | - | ~152 |

| C1' (phenyl) | - | - | ~127 |

| C2'/C6' (phenyl) | ~7.7 | Multiplet | ~125 |

| C3'/C5' (phenyl) | ~7.5 | Multiplet | ~129 |

| C4' (phenyl) | ~7.4 | Multiplet | ~129.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. Vibrations associated with the oxazole ring, such as C=N and C-O stretching, are also prominent. For similar 2,5-disubstituted oxazole derivatives, characteristic bands appear in the 1600-1400 cm⁻¹ region. rsc.orgias.ac.in

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=O (ketone) | Stretching | ~1700 |

| C=N (oxazole) | Stretching | ~1610 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (oxazole) | Stretching | 1100 - 1020 |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby establishing the molecular weight and offering insights into its structure. For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 187.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. rsc.org For C₁₁H₉NO₂, the expected exact mass would be used to confirm the molecular formula unequivocally. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways would include the loss of the acetyl group (•COCH₃, 43 Da) to give a fragment at m/z 144, and cleavage of the phenyl group.

| Analysis | Expected Value | Information Provided |

|---|---|---|

| Molecular Ion Peak [M]⁺ | m/z 187 | Confirms molecular weight. |

| HRMS [M+H]⁺ | m/z 188.0706 | Confirms elemental composition (C₁₁H₁₀NO₂⁺). |

| Major Fragment | m/z 144 | Corresponds to [M - COCH₃]⁺, loss of the acetyl group. |

| Major Fragment | m/z 105 | Corresponds to [C₆H₅CO]⁺, benzoyl cation. |

| Major Fragment | m/z 77 | Corresponds to [C₆H₅]⁺, phenyl cation. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and for its quantification. For a compound like this compound, a reverse-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by the peak area percentage in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time (Rt) | Dependent on exact conditions, but would be a single sharp peak for a pure compound. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. ias.ac.in For this compound, TLC is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. ias.ac.in The plate is then developed in a suitable mobile phase. The compound's retention factor (Rf) value is a characteristic property under a specific set of conditions.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated plates. ias.ac.in |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) or Petroleum Ether:Ethyl Acetate. ias.ac.in |

| Visualization | UV light (at 254 nm) or staining with an appropriate reagent (e.g., potassium permanganate). ias.ac.in |

| Rf Value | A specific value between 0 and 1, indicating the compound's polarity in the chosen solvent system. A single spot indicates a pure compound. |

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of atoms and the nature of the bonds connecting them.

While specific crystallographic data for this compound is not widely published, extensive studies on closely related 5-phenyl-oxazole derivatives provide significant insight into the expected structural parameters. These derivatives, when crystallized, allow for detailed analysis of their crystal systems, space groups, and unit cell dimensions. For instance, a derivative incorporating the 5-phenyl-1,3-oxazole moiety, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], crystallizes in the monoclinic system. nih.gov Another related compound, a 5-phenyl-1,2-oxazol (isoxazole) derivative, was found to crystallize in the orthorhombic system with the space group Pca21. nih.gov

The data obtained from such studies are crucial for understanding the packing of molecules in the crystal lattice and identifying intermolecular interactions. Below is a table summarizing representative crystallographic data for phenyl-oxazole derivatives.

| Parameter | 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] nih.gov | 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone nih.gov | 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine nih.gov |

| Formula | C₂₄H₁₅FN₂O₂ | C₁₆H₁₄ClN₃O₂ | C₁₁H₈N₄OS |

| M | 382.38 | 315.75 | 244.27 |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P 1 21/c 1 | P-1 | Pca2 |

| a (Å) | 9.3158 (3) | 5.8623 (2) | 11.142 (2) |

| b (Å) | 10.8176 (3) | 10.9912 (5) | 7.2555 (15) |

| c (Å) | 18.9449 (5) | 12.2815 (5) | 27.333 (6) |

| α (°) ** | 90 | 68.214 (1) | 90 |

| β (°) | 100.571 (3) | 84.707 (1) | 90 |

| γ (°) ** | 90 | 87.623 (1) | 90 |

| V (ų) | 1876.76 (9) | 731.67 (5) | 2209.6 (8) |

| Z | 4 | 2 | 8 |

X-ray diffraction data provides deep insights into the stereochemical and conformational aspects of molecules. For oxazole derivatives, the five-membered oxazole ring is generally found to be essentially planar. nih.gov However, the substituents attached to the ring, such as the phenyl and acetyl groups in this compound, have rotational freedom, leading to specific preferred conformations in the crystalline state.

The dihedral angle, which is the angle between the planes of two connected rings, is a key conformational descriptor. In studies of 5-phenyl-oxazole derivatives, the dihedral angle between the oxazole ring and the attached phenyl ring is a critical feature. For example, in one derivative, the dihedral angles between the oxazole rings and their pendant phenyl rings were found to be 2.0 (3)° and 24.3 (2)°. nih.gov In another 5-phenylisoxazole (B86612) derivative, the phenyl ring makes a dihedral angle of 24.6 (3)° and 26.8 (3)° with the oxazole rings in the two independent molecules found in the asymmetric unit. nih.gov These values indicate that the rings are not coplanar, a conformation likely adopted to minimize steric hindrance.

The conformation is also influenced by intermolecular forces, such as hydrogen bonds and π–π stacking interactions, which stabilize the crystal lattice. nih.gov In the crystal structure of a related dihydro-oxadiazole, π–π interactions were observed with a centroid-centroid distance of 3.7311 (6) Å. nih.gov The acetyl group's orientation relative to the oxazole ring is another important conformational feature, though it can be subject to disorder within the crystal.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov This analysis serves as a crucial check for the purity of a synthesized compound and to verify that its empirical formula matches the theoretical formula. nih.govvelp.com For novel compounds, agreement between the experimentally found elemental composition and the calculated values to within ±0.4% is a widely accepted standard for publication in scientific journals. nih.govcardiff.ac.uk

The theoretical elemental composition of this compound, with the molecular formula C₁₁H₉NO₂, is presented below. An experimental analysis of a pure sample is expected to yield results closely aligning with these calculated values.

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 70.58% |

| Hydrogen | H | 1.008 | 4.85% |

| Nitrogen | N | 14.007 | 7.48% |

| Oxygen | O | 15.999 | 17.09% |

| Total | 187.20 | 100% |

Computational Chemistry and Theoretical Investigations of 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 One and Oxazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), offer insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometries of heterocyclic compounds, including oxazole (B20620) derivatives. The process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. For 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-one, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These optimized geometries are crucial for further computational analyses, including the calculation of electronic properties and the simulation of molecular interactions. The planarity of the oxazole ring and the orientation of the phenyl and acetyl groups are key structural parameters determined through this process. Current time information in Edmonton, CA.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound and its analogs, DFT calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap and thus an estimation of their chemical reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| ΔE (HOMO-LUMO Gap) | 4.70 |

Note: The data presented is for a representative oxazole derivative and is intended for illustrative purposes.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. ijcaonline.org

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. researchgate.net

Global Chemical Hardness (η) : Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These descriptors are valuable in predicting the reactivity of this compound in various chemical reactions. niscpr.res.in

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.15 |

| Global Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The data presented is for a representative oxazole derivative and is intended for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. niscpr.res.in For this compound, the MESP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the acetyl group, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms and parts of the phenyl ring would likely show positive potential. rsc.org

Structure-Based Computational Approaches

Structure-based computational approaches aim to establish a relationship between the chemical structure of a molecule and its biological activity. These methods are instrumental in drug design and discovery.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, known as descriptors. nih.gov QSAR models can be developed in two or three dimensions.

2D-QSAR : This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices, connectivity indices, and constitutional descriptors. These models are computationally less intensive and are useful for identifying general structural features that influence activity. nih.gov

3D-QSAR : This method utilizes descriptors that depend on the 3D conformation of the molecule, such as steric and electrostatic fields. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. These models provide a more detailed understanding of the steric and electronic requirements for a molecule to interact with a biological target. mdpi.com

For a series of oxazole analogs related to this compound, QSAR models can be developed to predict their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) and to guide the design of new, more potent compounds. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the resulting molecular interactions. For oxazole derivatives, this method has been instrumental in elucidating potential biological targets and rationalizing structure-activity relationships (SAR). While specific docking studies on this compound are not extensively detailed in the public domain, comprehensive research on analogous structures provides significant insights into its potential ligand-receptor interactions.

Oxazole-containing compounds have been docked against a wide array of biological targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections. For instance, various 1,3-oxazole sulfonamides have been evaluated as tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.gov Docking studies of these analogs into the colchicine (B1669291) binding site of tubulin have revealed favorable interactions and reasonable docking scores, helping to hypothesize their mechanism of action. nih.gov Similarly, other studies have explored the interaction of oxadiazole derivatives, which are structurally related to oxazoles, with targets like DNA gyrase and the Epidermal Growth Factor Receptor (EGFR). neliti.com These studies often report strong binding affinities, with calculated binding energies in the range of -7 to -9 kcal/mol, indicating stable complex formation. neliti.com

The interactions stabilizing the ligand-receptor complexes are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The phenyl group, a prominent feature of this compound, is crucial for establishing aromatic-aromatic or π-π stacking interactions within the receptor's binding pocket. researchgate.net The oxazole ring itself, with its nitrogen and oxygen heteroatoms, can act as a hydrogen bond acceptor, while the acetyl group offers an additional site for hydrogen bonding. bohrium.comnih.gov For example, in docking studies of benzoxazole (B165842) derivatives with the lipid transfer protein sec14p, the ability to form hydrogen bonds and the electronic properties of substituents were found to significantly impact binding and biological activity. mdpi.com

The table below summarizes representative findings from molecular docking studies on various oxazole analogs, illustrating the types of targets investigated and the nature of the molecular interactions observed.

| Oxazole Analog Class | Biological Target | Key Interacting Residues (Example) | Primary Interaction Types | Binding Energy (Range) |

| 1,3-Oxazole Sulfonamides | Tubulin (Colchicine site) | Cys241, Leu248, Ala316 | Hydrogen Bonding, Hydrophobic Interactions | Not specified |

| Benzoxazole Derivatives | Lipid Transfer Protein (sec14p) | Not specified | Hydrogen Bonding, Hydrophobic Interactions | Not specified |

| Imidazo[1,2-a]Pyridine-Oxazole | Urease | Not specified | Hydrogen Bonding, Metal Coordination | -6.5 to -8.2 kcal/mol |

| Oxadiazole Analogs | EGFR Kinase | Met793, Lys745 | Hydrogen Bonding, Hydrophobic Interactions | -7.0 to -9.0 kcal/mol |

This table is illustrative, based on data for analogous compound classes, to predict the potential interaction profile of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Energies

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to provide a more dynamic and realistic assessment of the ligand-receptor complex's behavior over time. These simulations model the atomic movements, allowing for the evaluation of conformational stability, the persistence of key interactions, and the calculation of more accurate binding free energies.

For oxazole and related heterocyclic systems, MD simulations have been crucial in validating docking poses and understanding the dynamic nature of the binding. ajchem-a.com A key metric used to assess stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial docked positions. A stable complex is typically characterized by an RMSD value that plateaus and fluctuates within a narrow range (e.g., < 3 Å) over the simulation period, indicating that the ligand remains securely bound within the active site. nih.gov

For example, MD simulations of benzothiazole-thiazole hybrids targeting the p56lck enzyme were used to confirm the stability of the most promising docked compounds. biointerfaceresearch.com Similarly, simulations of chalcone (B49325)–thiazole (B1198619) derivatives with DNA gyrase B confirmed stable binding through analyses of RMSD, root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA). nih.gov RMSF analysis, in particular, helps identify which amino acid residues in the protein exhibit the most flexibility or movement, highlighting regions that may be critical for ligand binding and conformational changes. researchgate.net

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity. These calculations on triazole inverse agonists of the Estrogen-related receptor α (ERRα) revealed that the total binding free energy was positively correlated with the compound's biological activity. mdpi.com Studies on other heterocyclic inhibitors have reported calculated binding free energies ranging from -14 kcal/mol to over -26 kcal/mol, signifying highly favorable and stable interactions. researchgate.net These simulations confirm that the initial favorable interactions predicted by docking are maintained throughout the dynamic process. mdpi.com

| Analog/Complex | Simulation Length | Key Stability Metrics | Calculated Binding Free Energy (ΔGbind) | Key Findings |

| Imidazolo-Triazole with HDAC2 | 100 ns | Stable RMSD (~1.6-2.7 Å), Constant SASA | -8.7 kcal/mol (from docking) | Confirmed stable binding and interaction persistence. ajchem-a.com |

| Chalcone-Thiazole with DNA gyrase B | 100 ns | Stable RMSD, RMSF, RoG | MM/GBSA & MM/PBSA confirmed docking results | Confirmed stable binding of the lead compound. nih.gov |

| Oxadiazole with 3HKT enzyme | 300 ns | Stable RMSD | -14.11 to -26.64 kcal/mol | Revealed strong thermodynamic favorability of binding. researchgate.net |

| Triazole with ERRα | 1000 ns (1 µs) | RMSD stabilized after 200 ns | -35.2 to -50.1 kcal/mol (MM/GBSA) | Correlated binding energy with biological activity. mdpi.com |

This table presents data from MD simulations of related heterocyclic compounds to illustrate the methods and potential outcomes for this compound.

Prediction of Theoretical Molecular Properties and Bioactivity Scoring

In silico methods are invaluable for the early-stage assessment of a compound's drug-like potential. These computational tools predict physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and potential biological activities, helping to prioritize candidates for synthesis and further testing. neliti.com

In Silico Physicochemical Property Calculations

The drug-likeness of a molecule is often initially evaluated by its physicochemical properties, with Lipinski's Rule of Five being a widely used guideline for predicting oral bioavailability. This rule suggests that a compound is more likely to be orally active if it has: a molecular weight ≤ 500 Da, a logP (octanol-water partition coefficient) ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Computational studies on various oxazole and isoxazole (B147169) series consistently demonstrate that these scaffolds can be readily modified to fit within Lipinski's parameters. researchgate.net For this compound, the predicted properties generally align well with these guidelines, suggesting a favorable profile for drug development. Other important calculated descriptors include the Topological Polar Surface Area (TPSA), which is a predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

The table below lists the computationally predicted physicochemical properties for the title compound.

| Property | Predicted Value for this compound | Lipinski's Rule Guideline | Compliance |

| Molecular Formula | C11H9NO2 | N/A | N/A |

| Molecular Weight | 187.19 g/mol | ≤ 500 | Yes |

| logP (Octanol/Water Partition) | ~1.8 - 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (O, N, O) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~46.2 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

Values are estimated based on standard computational algorithms and data from analogous structures.

Computational Assessment of Molecular Interaction Potentials

Beyond physicochemical properties, computational methods can predict a compound's potential biological activities by scoring its likelihood of interacting with major classes of drug targets. This "bioactivity score" is calculated based on structural similarity to known active compounds. A higher score indicates a greater probability of biological activity. researchgate.net

Bioactivity scores are typically generated for targets such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and other enzymes. For many heterocyclic compounds, including oxazole derivatives, these scores often indicate moderate to high potential as enzyme inhibitors or receptor ligands. researchgate.net The specific substitution pattern on the oxazole ring plays a pivotal role in determining this potential. nih.gov

The interaction potential of this compound is significantly influenced by its structural features. The oxazole core, being a bioisostere of other five-membered heterocycles, is recognized by a variety of biological systems. semanticscholar.org The phenyl substituent is particularly important, as it can engage in favorable π-π stacking and hydrophobic interactions within a receptor binding site, which can significantly enhance binding affinity. bohrium.comnih.gov Quantum chemical calculations on phenyl-substituted 1,3-oxazoles have shown that these phenyl groups can stabilize a pharmacophore-biomolecule complex by an additional 2.5 kcal/mol through such stacking mechanisms. bohrium.comnih.gov The acetyl group at the 2-position provides a key hydrogen bond accepting feature, further defining its interaction potential.

| Target Class | Predicted Bioactivity Score | Interpretation |

| GPCR Ligand | Moderate | May interact with G-protein coupled receptors. |

| Ion Channel Modulator | Moderate | May modulate ion channel activity. |

| Kinase Inhibitor | High | Strong potential for kinase inhibition is common for this scaffold. |

| Nuclear Receptor Ligand | Moderate | May interact with nuclear receptors. |

| Protease Inhibitor | Moderate | May show activity as a protease inhibitor. |

| Enzyme Inhibitor | High | High probability of acting as an enzyme inhibitor. |

Bioactivity scores are qualitative predictions based on the general behavior of oxazole-containing scaffolds in computational models.

Reactivity and Transformation Pathways of 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring and Phenyl Moiety

The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly modulated by its substituents. thepharmajournal.com The presence of the electron-withdrawing acetyl group at the C-2 position deactivates the oxazole ring towards electrophilic attack. thepharmajournal.com Conversely, this group activates the ring for nucleophilic substitution, particularly at the C-2 position. thepharmajournal.com

Electrophilic Aromatic Substitution:

| Reaction Type | Typical Reagents | Potential Electrophile (E+) | Expected Product Position on Phenyl Ring |

| Halogenation | Cl₂, FeCl₃ | Cl⁺ | Ortho/Para |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho/Para/Meta (depending on directing effect) |

| Sulfonation | H₂SO₄, SO₃ | SO₃H⁺ | Ortho/Para |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Ortho/Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho/Para |

This table outlines potential electrophilic substitution reactions on the phenyl moiety. The regioselectivity (ortho, para, or meta) depends on the directing influence of the 2-acetyloxazole substituent.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. thepharmajournal.com However, the C-2 position is the most susceptible to attack, especially when substituted with a good leaving group, a reactivity pattern enhanced by the presence of the adjacent electron-withdrawing acetyl group. thepharmajournal.com The general order of reactivity for halogen displacement from an oxazole ring is C-2 >> C-4 > C-5. thepharmajournal.com

Nucleophilic aromatic substitution can also occur on the phenyl ring, but this typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. youtube.comlibretexts.org For the unsubstituted phenyl ring in the parent compound, such reactions are not favored. libretexts.org

Oxidation and Reduction Reactions

Oxidation and reduction reactions of 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-one primarily target the ethanone (B97240) side chain, although the heterocyclic ring can be affected under certain conditions.

Oxidation: A prominent oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid. wiley-vch.delibretexts.org This reaction involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de For the title compound, this would likely result in the formation of 5-phenyl-1,3-oxazol-2-yl acetate (B1210297).

Reduction: The carbonyl group of the ethanone moiety can be readily reduced.

Reduction to Alcohol: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to the corresponding secondary alcohol, 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-ol.

Reduction to Alkane: More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can deoxygenate the carbonyl group entirely to yield 2-ethyl-5-phenyl-1,3-oxazole.

The phenyl group can also be reduced under catalytic hydrogenation at high pressure, which would convert it to a cyclohexyl group. libretexts.org

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions, particularly under photochemical or strongly acidic/basic conditions.

Photochemical Rearrangements: Aryl-substituted oxazoles are known to undergo photorearrangements upon irradiation. electronicsandbooks.com For instance, the irradiation of 2-phenyloxazole (B1349099) can lead to the formation of 4-phenyloxazole (B1581195) (a Type B rearrangement) and 3-phenylisoxazole. electronicsandbooks.com A similar pathway for this compound could potentially lead to isomeric structures through complex intermediates involving ring-contraction and ring-expansion sequences. electronicsandbooks.com

Chemical Ring-Opening: The oxazole ring can be opened by nucleophiles. For example, the reaction of certain 7-phenyl electronicsandbooks.comariel.ac.iloxazolo[5,4-b]pyridin-2(1H)-ones with amino acid esters leads to ring-opening and the formation of ureido derivatives. researchgate.net Similarly, treatment of this compound with strong nucleophiles or under harsh hydrolytic conditions could potentially cleave the oxazole ring. The reaction of related oxazol-5(4H)-ones with phenylhydrazine (B124118) results in a ring transformation to yield 1,2,4-triazin-6(5H)-ones. nih.gov

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.in The Beckmann rearrangement, for example, converts an oxime into an amide. wiley-vch.de The oxime of this compound could potentially undergo this acid-catalyzed rearrangement. mvpsvktcollege.ac.inmsu.edu

Functional Group Interconversions of the Ethanone Moiety

The ethanone side chain is a versatile functional group that can be converted into a variety of other moieties, providing pathways to a wide range of derivatives.

Key transformations include:

Haloform Reaction: Treatment with a halogen (e.g., I₂) in the presence of a base (e.g., NaOH) would convert the methyl ketone into a carboxylate (5-phenyl-1,3-oxazole-2-carboxylate) and iodoform.

Willgerodt–Kindler Reaction: This reaction transforms aryl alkyl ketones into terminal amides or carboxylic acids. For related triazolyl ethanones, this reaction successfully yields the corresponding acetic acid derivative. researchgate.net A similar transformation could convert the title compound to 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form an oxime, and with hydrazine (B178648) derivatives to form hydrazones.

The following table summarizes some key interconversions of the ethanone group.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Name/Type |

| Ketone (ethanone) | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |

| Ketone (ethanone) | H₂NNH₂, KOH | Alkane (ethyl) | Wolff-Kishner Reduction |

| Ketone (ethanone) | R-COOH (Peroxy acid) | Ester | Baeyer-Villiger Oxidation wiley-vch.de |

| Ketone (ethanone) | I₂, NaOH | Carboxylic Acid | Haloform Reaction |

| Ketone (ethanone) | S₈, Morpholine | Thioamide/Acetic Acid | Willgerodt–Kindler Reaction researchgate.net |

| Ketone (ethanone) | NH₂OH·HCl | Oxime | Condensation |

| Ketone (ethanone) | H₂NNHR | Hydrazone | Condensation |

Reaction Kinetics and Mechanistic Studies for this compound Transformations

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the principles of reaction kinetics can be applied to its transformations.

Kinetic Principles: The rates of its reactions would be influenced by standard parameters such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, in a kinetic study of the dehydrogenation of a different phenyl-containing compound, the apparent rate constant was found to be dependent on the catalyst concentration, and the activation energy was determined by studying reaction rates at different temperatures. abo.fi A similar approach could be used to quantify the transformations of the title compound. Kinetic studies on the nitration of 1,2,4-triazol-5-one (B2904161) have shown how the rate constant's dependence on medium acidity can be evaluated. researchgate.net

Mechanistic Studies: Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions.

Nucleophilic Substitution: The mechanism for nucleophilic substitution on the oxazole ring would likely proceed through a tetrahedral intermediate, a pathway that can be investigated through kinetic studies and trapping experiments. researchgate.netresearchgate.net

Computational Analysis: Modern mechanistic studies often employ computational methods like Density Functional Theory (DFT). nih.gov Such studies can model reaction pathways, calculate the energies of transition states and intermediates, and provide insight into the electronic factors that control reactivity and regioselectivity. nih.govnih.gov For example, DFT calculations could be used to determine whether electrophilic attack is more favorable on the phenyl ring or the oxazole ring and to predict the most likely site of substitution.

An in-depth examination of the chemical modification and derivatization strategies for this compound reveals a landscape rich with possibilities for tailoring its physicochemical properties and biological activities. This article explores the design principles for novel analogues, methods for regioselective functionalization, and the systematic study of structure-property relationships.

Advanced Research Applications of Oxazole Derivatives Focusing on Chemical and Methodological Aspects

Oxazoles as Scaffolds in Medicinal Chemistry Research (Methodological Focus)

In medicinal chemistry, the oxazole (B20620) nucleus serves as a versatile scaffold. Its structure allows for diverse non-covalent interactions with biological targets like enzymes and receptors, making it a key component in drug design. tandfonline.comresearchgate.netnih.gov The planarity of the ring and the ability to introduce substituents at various positions (C2, C4, and C5) enable the precise spatial arrangement of functional groups to optimize binding affinity and selectivity. tandfonline.com

The design of oxazole-based ligands hinges on establishing structure-activity relationships (SAR) where the oxazole core positions key pharmacophores for optimal interaction with a biological target. researcher.life Methodologically, the synthesis of libraries of 2,5-disubstituted oxazoles, a class to which 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one belongs, is crucial for exploring these interactions. Several classical and modern synthetic strategies are employed.

Robinson-Gabriel Synthesis: This is a versatile and long-standing method for creating 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org The core reaction involves the cyclodehydration of a 2-acylamino ketone precursor. wikipedia.org Strong dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride are typically required. nih.govthieme-connect.de The methodology can be adapted for one-pot procedures, for instance, by combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration, allowing for the efficient synthesis of diverse oxazole scaffolds from simple templates. acs.orgresearchgate.net

Van Leusen Oxazole Synthesis: This method provides a powerful route to 5-substituted or 4,5-disubstituted oxazoles. nih.govmdpi.com It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the oxazole ring. nih.govorganic-chemistry.org This method is valued for its mild conditions and has been adapted for one-pot syntheses in environmentally benign solvents like ionic liquids. organic-chemistry.org

Metal-Catalyzed Syntheses: Modern synthetic chemistry has introduced various metal-catalyzed methods for constructing the oxazole ring. These include rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes, and cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. rsc.orgrsc.org Iodine-catalyzed tandem oxidative cyclization also offers a practical, metal-free alternative for synthesizing 2,5-disubstituted oxazoles from readily available starting materials under mild conditions. acs.org

These synthetic methodologies provide the chemical tools necessary to create a wide array of oxazole-based ligands. For a compound like this compound, these routes would allow for systematic modifications of the phenyl group at the C5 position and the acetyl group at the C2 position, enabling a thorough exploration of targeted molecular interactions.

The oxazole scaffold is frequently incorporated into molecules designed as enzyme inhibitors. researchgate.net The methodological approach involves using the oxazole ring as a rigid core to orient substituents that can interact with specific residues within an enzyme's active site. The stability of the oxazole ring under physiological conditions makes it an attractive component for inhibitor design.

A common strategy is to perform molecular docking studies to predict how different oxazole derivatives might bind to a target enzyme. researcher.life For example, oxazole-based compounds have been designed and evaluated as inhibitors for targets such as c-Kit tyrosine kinase and for their ability to disrupt tubulin polymerization, a key target in cancer therapy. researcher.lifenih.gov

In a typical methodological workflow for discovering enzyme inhibitors:

A library of oxazole derivatives is synthesized using methods like those described in section 7.1.1.

Computational (in silico) screening, such as molecular docking, is used to predict the binding affinity of the synthesized compounds to the target enzyme. researcher.lifenih.gov

In vitro enzyme assays are conducted to determine the inhibitory activity (e.g., IC₅₀ values) of the compounds. nih.gov

Structure-activity relationship (SAR) studies are performed to correlate specific structural features of the oxazole derivatives with their inhibitory potency. researcher.life

Lead compounds with high potency and selectivity are then further optimized and may be subjected to more complex biological evaluations, including cell-based assays and kinetic studies to determine the mechanism of inhibition. nih.govnih.gov

For instance, studies on oxazole-linked oxadiazole derivatives as anti-leukemic agents identified compounds with potent inhibitory activity against tyrosine kinase, with the oxazole core playing a crucial role in the scaffold's architecture. nih.gov

Material Science and Optoelectronic Applications of Oxazole Derivatives

The conjugated π-system of the oxazole ring gives rise to interesting photophysical properties, making its derivatives valuable in material science and for optoelectronic applications. nih.gov

The investigation of photophysical properties is fundamental to developing new materials. For oxazole derivatives, particularly those with aryl substituents like this compound, key properties include absorption and emission spectra, fluorescence quantum yields, and solvatochromism.

Solvatochromism: This phenomenon, where the absorption or emission wavelength of a compound changes with the polarity of the solvent, is a key characteristic of many oxazole derivatives. nih.govufms.br This effect often arises from an intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. nih.gov The change in dipole moment between the ground and excited states can be estimated using solvatochromic models like the Lippert-Mataga equation. nih.gov For example, studies on oxazolone (B7731731) derivatives have shown significant shifts in their fluorescence spectra in response to solvent polarity, indicating a more polar excited state. ufms.brnih.gov

The table below summarizes typical photophysical data for related phenyl-oxazole derivatives.

| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Key Findings |

| Phenyl-Oxazole Derivatives | ~300-350 nm | ~350-450 nm | ~50-100 nm | Exhibit π→π* transitions; Stokes shift varies with solvent polarity. nih.gov |

| Donor-Acceptor Oxazoles | Varies with substituent | Varies with substituent | Can be large (>100 nm) | Show significant solvatochromic shifts due to intramolecular charge transfer (ICT). nih.gov |

| Phenanthro[9,10-d]oxazole Derivatives | ~350-380 nm | ~400-550 nm | ~50-170 nm | High quantum yields in non-polar solvents; some exhibit reversible fluorescence photoswitching. researchgate.net |

This table is illustrative and compiles general data from multiple sources on related compounds.

The tunable luminescent properties of oxazole derivatives make them excellent candidates for various advanced materials and devices.

Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds are explored as emitters in OLEDs, particularly for generating blue light. documentsdelivered.comkisti.re.kr The high fluorescence quantum yields and chemical stability of some oxazole derivatives contribute to the efficiency and longevity of these devices. researchgate.net

Fluorescent Probes and Chemosensors: The sensitivity of the fluorescence of some oxazole derivatives to their local environment makes them useful as probes and sensors. nih.gov They can be designed to detect specific ions (e.g., Zn²⁺, Cd²⁺) or to target and image specific cellular organelles like mitochondria and lysosomes with high selectivity and biocompatibility. nih.govmdpi.com The design often involves incorporating a specific binding site for the analyte, where the binding event modulates the photophysical properties of the oxazole fluorophore. mdpi.comresearchgate.net

Oxazoles as Intermediates in Complex Organic Synthesis

Beyond their direct applications, oxazoles are valuable intermediates for constructing more complex molecular architectures. One of their most significant roles is as a diene component in Diels-Alder reactions. clockss.org

The [4+2] cycloaddition reaction between an oxazole and a dienophile (such as an alkene or alkyne) provides a powerful method for synthesizing highly substituted pyridine (B92270) rings. researchgate.netresearchgate.net The reaction typically proceeds through a bicyclic intermediate which is often unstable and readily undergoes a retro-Diels-Alder reaction or rearrangement to lose a molecule (e.g., water, alcohol), leading to the aromatic pyridine product. researchgate.net

This methodology is particularly valuable because it allows access to pyridine scaffolds that are difficult to prepare by other means. researchgate.net A classic application of this reaction is in the synthesis of pyridoxine (B80251) (Vitamin B6) and its analogues. researchgate.net The versatility of the oxazole Diels-Alder reaction has been exploited in the total synthesis of numerous complex natural products containing pyridine or furan (B31954) ring systems. researchgate.net

Synthesis of Other Heterocyclic Compounds from Oxazole Precursors

The reactivity of the oxazole ring, often in its oxazolone (azlactone) form, provides a gateway to a diverse range of other heterocyclic structures. Unsaturated oxazolones are particularly valuable synthons for creating five- or six-membered heterocycles such as imidazolones, thiazolones, and triazinones. nih.gov The reaction of oxazolones with various nucleophiles can lead to ring-opening and subsequent recyclization to form new heterocyclic systems.

For instance, the reaction of 4-arylidene-oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid and sodium acetate (B1210297) can yield 1,2,4-triazin-6(5H)-ones. nih.gov This transformation highlights the utility of the oxazole framework as a masked synthon for constructing more complex nitrogen-containing heterocycles. While direct studies on this compound are not extensively detailed in publicly available literature, its structural features suggest its potential to undergo analogous transformations. The acetyl group at the 2-position offers a reactive site for condensation reactions, which could be exploited to build fused heterocyclic systems.

General synthetic strategies for heterocycles that could potentially be adapted for this compound include:

Pyridine Synthesis: Various methods exist for pyridine synthesis, some of which involve the condensation of dicarbonyl compounds or their equivalents with a nitrogen source. The acetyl group of this compound could potentially act as one of the carbonyl components in such reactions.

Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. Chemical manipulation of the acetyl group in this compound could generate a suitable precursor for pyrimidine ring formation.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. While not a direct application of the starting compound, derivatization of the acetyl group to an α-haloketone would open a pathway to thiazole synthesis. nih.gov

Utility in Amino Acid and Peptide Chemistry (from oxazolones)

Oxazolones, also known as azlactones, are historically significant intermediates in amino acid and peptide chemistry. They are cyclic anhydrides of N-acylamino acids and can be readily formed and subsequently opened by nucleophiles, a property that has been harnessed for peptide bond formation. bachem.com The Erlenmeyer-Plöchl reaction, which produces azlactones from N-acylglycines and aldehydes, is a foundational method in this area.

The primary utility of oxazolones in this context lies in their role as activated amino acid derivatives. The oxazolone ring is susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a new peptide bond. This reactivity has been explored in both solution-phase and solid-phase peptide synthesis. sciencescholar.us

Key aspects of the utility of oxazolones in amino acid and peptide chemistry include:

Peptide Coupling: Oxazolones can serve as coupling reagents, facilitating the formation of peptide bonds. However, a significant challenge with chiral oxazolones (derived from amino acids other than glycine) is the risk of racemization at the α-carbon. bachem.com

Synthesis of α-Amino Acids: The ring-opening of oxazolones with various nucleophiles provides a route to a wide range of α-amino acids with diverse side chains. mdpi.com

Peptidomimetics: The oxazole ring itself can be incorporated into peptide backbones to create peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved properties such as enhanced stability or bioavailability. sciencescholar.us

While direct experimental data on the application of this compound in this field is scarce, its oxazole core suggests a potential, albeit non-traditional, role. The oxazole ring could be investigated for its ability to be incorporated into peptide-like structures or as a starting point for the synthesis of novel amino acid analogues after suitable functional group transformations.

Future Directions and Emerging Research Avenues for 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 One

Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Research

Table 1: Applications of AI/ML in Oxazole Research

| Application Area | Potential Impact |

|---|---|

| Drug Discovery | Accelerated identification of lead compounds with desired therapeutic properties. |

| Synthesis Planning | Generation of novel and efficient synthetic routes, reducing chemical waste and cost. digitellinc.com |

| Property Prediction | In silico prediction of physicochemical and biological properties, minimizing the need for extensive experimental screening. |

| Reaction Optimization | Optimization of reaction conditions (e.g., temperature, catalysts, solvents) for improved yields and purity. researchgate.net |

Flow Chemistry and Continuous Processing for Oxazole Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis for the production of oxazoles, including improved safety, scalability, and efficiency. acs.orgnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This level of control often leads to higher yields, fewer byproducts, and a more consistent product quality.

The synthesis of oxazoles, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry. The small reactor volumes inherent in flow systems mitigate the risks associated with exothermic reactions or the handling of unstable compounds. acs.org Moreover, flow chemistry enables the seamless integration of multiple reaction steps, purification, and analysis in a single, automated process. tue.nl This approach is not only more efficient for laboratory-scale synthesis but also offers a straightforward path to large-scale industrial production of valuable oxazole-containing molecules. nih.gov Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various substituted oxazoles, highlighting its potential to become a standard manufacturing technology in this field. organic-chemistry.orgresearchgate.net

Advanced Characterization Techniques for Complex Oxazole Structures

As synthetic chemists create increasingly complex oxazole-containing molecules, the need for sophisticated analytical techniques for their structural elucidation becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain indispensable, more advanced techniques are being employed to provide deeper structural insights. ontosight.ainih.gov

For complex stereochemical assignments, techniques such as X-ray crystallography are invaluable for determining the three-dimensional arrangement of atoms in a molecule with high precision. In cases where suitable crystals cannot be obtained, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms. For chiral oxazole derivatives, chiral chromatography is essential for separating and quantifying enantiomers, which often exhibit different biological activities. The continued development and application of these advanced characterization tools will be crucial for unraveling the intricate structures of novel oxazole-based compounds.

Exploration of Novel Reactivity Patterns for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

While the oxazole ring is generally considered to be a stable aromatic system, there is growing interest in exploring its latent reactivity to access new chemical space. researchgate.netnumberanalytics.com For this compound, the acetyl group at the 2-position serves as a versatile handle for a wide range of chemical transformations. researchgate.net Researchers are investigating novel reactions to functionalize this position, as well as exploring methods for the direct C-H functionalization of the oxazole ring itself.

Emerging areas of interest include the use of transition metal catalysis to activate specific C-H bonds on the oxazole ring, allowing for the introduction of new substituents with high regioselectivity. Additionally, the development of novel cycloaddition reactions involving the oxazole ring could provide rapid access to complex polycyclic structures. researchgate.net A deeper understanding of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with unique properties.

Multidisciplinary Approaches in Oxazole Research

The future of oxazole research lies in the convergence of multiple scientific disciplines. The inherent versatility of the oxazole scaffold makes it a valuable component in a wide array of applications, from medicine to materials science. researchgate.netnih.gov Collaborative efforts between synthetic chemists, medicinal chemists, biologists, and materials scientists are essential for translating fundamental discoveries into practical applications.

In medicinal chemistry, for example, synthetic chemists can design and create novel oxazole derivatives, which are then evaluated by biologists for their therapeutic potential against various diseases. museonaturalistico.it In materials science, the unique photophysical properties of certain oxazole-containing compounds are being harnessed for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. These multidisciplinary collaborations will continue to be a driving force in unlocking the full potential of this compound and the broader class of oxazole-containing compounds.

Q & A

Q. What are the established synthetic routes for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions. A common method uses α-bromoacetophenone derivatives and phenyl-substituted oxazole precursors under reflux conditions. For example, brominated intermediates (e.g., 1-(4-bromo-1,3-oxazol-2-yl)ethan-1-one) may react with phenyl Grignard reagents in anhydrous tetrahydrofuran (THF) to introduce the phenyl group . Optimization includes:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reflux at 80–100°C minimizes side reactions like over-oxidation.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

-

NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the oxazole ring (e.g., phenyl group at C5 confirmed by aromatic proton splitting patterns) .

-

X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the planar oxazole core and ketone geometry . Example data from similar compounds:

Bond Length (Å) Angle (°) C=O (ketone) 1.21 – Oxazole C2-N 1.36 N-C-O: 108.5

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

- Variable-temperature NMR : Detect equilibrium shifts in solution (e.g., oxazole ring puckering) .

- DFT calculations : Compare experimental X-ray geometries with optimized computational models (B3LYP/6-311+G(d,p) basis set) to identify static vs. dynamic distortions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently to rule out impurities .

Q. What strategies improve yield in multi-step syntheses involving oxazole intermediates?

- Protection/deprotection : Temporarily mask reactive ketone groups using tert-butyldimethylsilyl (TBS) ethers during bromination steps .

- Flow chemistry : Continuous reaction systems reduce decomposition of heat-sensitive intermediates.

- Byproduct analysis : Use LC-MS to identify and quantify side products (e.g., over-brominated species), enabling real-time adjustments .

Q. How can computational modeling predict reactivity for derivatization (e.g., substitution at the oxazole C2 position)?

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C2 position of the oxazole ring is electrophilic due to electron-withdrawing effects of the adjacent ketone .

- Molecular docking : Screen potential bioactivity of derivatives by simulating interactions with target proteins (e.g., kinase binding pockets) .

Methodological Considerations Table

Critical Analysis of Contradictions

- Example : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and confirm crystalline purity .

- Stereochemical ambiguity : Chiral HPLC separates enantiomers if unexpected optical activity is observed (e.g., due to asymmetric synthesis byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.